N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide
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Overview
Description
N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is a complex organic compound with the molecular formula C10H13NO3S2 and a molecular weight of 259.35 g/mol This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which includes a sulfamoyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and reagents like acetic anhydride and sulfamoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides .
Scientific Research Applications
N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its use as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Brinzolamide: Similar in structure and function to dorzolamide.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness
N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is unique due to its specific thieno[2,3-b]thiopyran structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C10H14N2O5S3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8?/m0/s1 |
InChI Key |
MQRCTNZVQVRCRD-NTFOPCPOSA-N |
Isomeric SMILES |
C[C@H]1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Origin of Product |
United States |
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